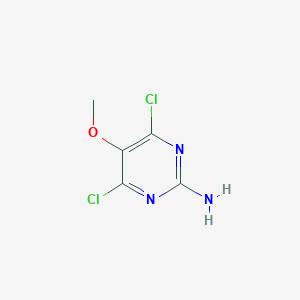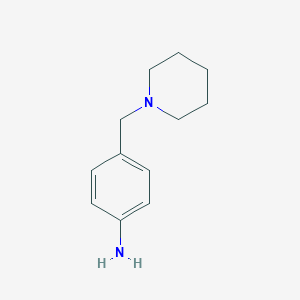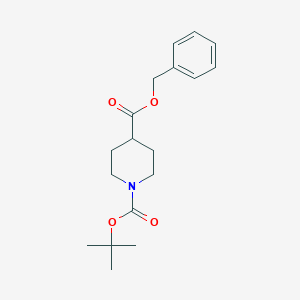
Bencilo N-Boc-4-piperidinocarboxilato
Descripción general
Descripción
Benzyl N-Boc-4-piperidinecarboxylate: is a chemical compound with the molecular formula C18H25NO4 . It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during synthetic processes.
Aplicaciones Científicas De Investigación
Benzyl N-Boc-4-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and receptor ligands.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including drugs targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl N-Boc-4-piperidinecarboxylate can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with benzyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with tert-butyl chloroformate to introduce the Boc protecting group.
Industrial Production Methods: In industrial settings, the synthesis of Benzyl N-Boc-4-piperidinecarboxylate often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl N-Boc-4-piperidinecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The benzyl group can be replaced with other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidone derivatives or reduction to form piperidine derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically performed using in dichloromethane.
Substitution: Common reagents include and .
Oxidation: Reagents such as or .
Reduction: Reagents like or .
Major Products Formed:
Free amine: from hydrolysis.
Substituted piperidine derivatives: from substitution reactions.
Piperidone derivatives: from oxidation.
Reduced piperidine derivatives: from reduction.
Mecanismo De Acción
The mechanism of action of Benzyl N-Boc-4-piperidinecarboxylate primarily involves its role as a synthetic intermediate. The Boc protecting group stabilizes the nitrogen atom in the piperidine ring, preventing unwanted side reactions. This allows for selective functionalization of the molecule at other positions. The benzyl group can be selectively removed or modified, enabling further derivatization of the compound.
Comparación Con Compuestos Similares
- Ethyl N-Boc-piperidine-4-carboxylate
- 1-Boc-4-piperidone
- Benzyl N-Boc-4-piperidinecarboxylate
Comparison:
- Ethyl N-Boc-piperidine-4-carboxylate has an ethyl ester group instead of a benzyl group, making it less bulky and potentially more reactive in certain substitution reactions.
- 1-Boc-4-piperidone lacks the benzyl group, making it more suitable for reactions where the benzyl group would be a hindrance.
- Benzyl N-Boc-4-piperidinecarboxylate is unique due to its combination of the benzyl and Boc protecting groups, providing a balance of stability and reactivity for various synthetic applications.
Propiedades
IUPAC Name |
4-O-benzyl 1-O-tert-butyl piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-15(10-12-19)16(20)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGMYLVKJUYFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623948 | |
| Record name | 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177990-33-9 | |
| Record name | 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


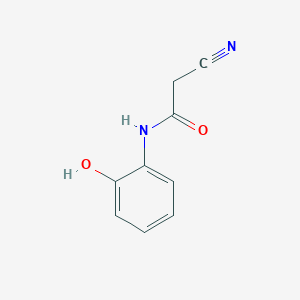
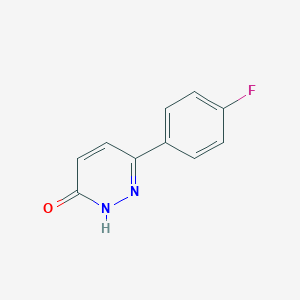
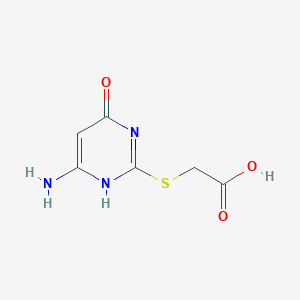
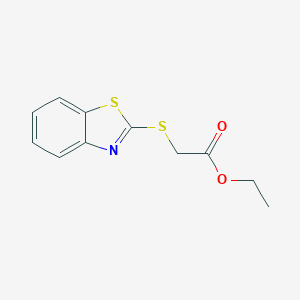
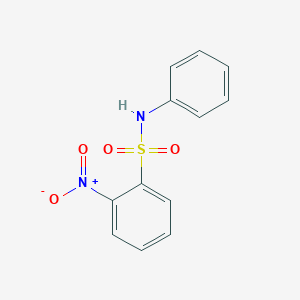
![Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-](/img/structure/B181940.png)
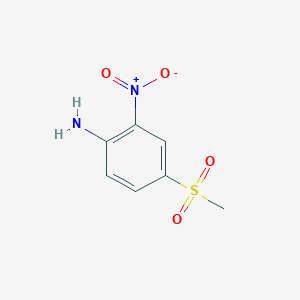
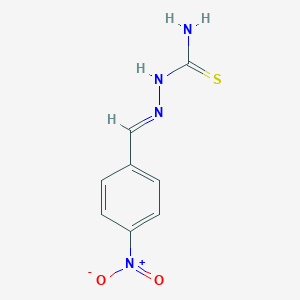
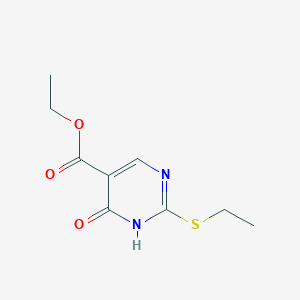
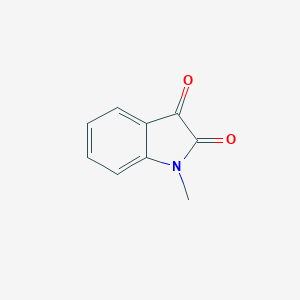
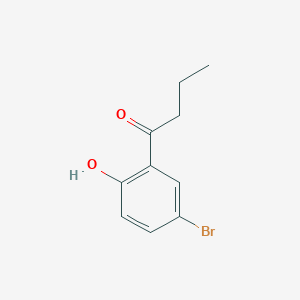
![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)
